Nervonic acid
Overview
Description
Nervonic acid (24:1, n−9) is a fatty acid. It is a monounsaturated analog of lignoceric acid (24:0). It is also known as selacholeic acid and cis -15-tetracosenoic acid1. It exists in nature as an elongation product of oleic acid (18:1 Δ9)1.
Synthesis Analysis
In nature, Nervonic acid (NA) has been synthesized by a handful of plants, fungi, and microalgae2. The biosynthesis of NA is considered to start from oleic acid through fatty acid elongation, in which malonyl-CoA and long-chain acyl-CoA are firstly condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS)2.
Molecular Structure Analysis
Nervonic acid is defined as a monounsaturated fatty acid, it has one double bond in the fatty acid chain and all the remaining carbon atoms are single-bonded1. It is classified in the sub-group of very long chain fatty acids (VLCFA), which includes molecules containing more than 20 carbon atoms1.
Chemical Reactions Analysis
The biosynthesis of Nervonic acid is considered starting from oleic acid through fatty acid elongation, in which malonyl-CoA and long-chain acyl-CoA are firstly condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS)2.
Physical And Chemical Properties Analysis
The molecular formula of nervonic acid is C 24 H 46 O 2, the relative molecular mass is 366.6 and it is soluble in alcohol and other non-polar solvents, while insoluble in water3.
Scientific Research Applications
Biological Functions and Applications in Encephalopathy : Nervonic acid plays a crucial role in brain nerve cells and tissues, impacting human health, especially brain health. Its biological functions, mechanisms of action, preparation methods, and applications in preventing and treating encephalopathy, including multiple sclerosis and Alzheimer's disease, have been extensively reviewed (Liu Wenba, 2014).
Production in Plants and Genetic Engineering : The development of NA-enriched plant oil as feedstocks for studying NA's biological functions is being encouraged. The review emphasizes the progress in NA biosynthesis, assembly, plant resources, and the impact of genetic engineering on NA production in oil crops, discussing the factors affecting its production in genetically engineered crops and its applications in nutraceutical, pharmaceutical, and chemical industries (Fang Liu et al., 2021).
Diversity in Seed Oil Content and Fatty Acid Composition in Acer Species : This study identified Acer species as potential resources for nervonic acid. Analyzing 46 Acer species seeds, it found considerable variability in NA content, with some species like Acer elegantulum showing high levels (13.90%). This research aids in guiding breeding programs for NA resource plants (Xing He, De-Zhu Li, B. Tian, 2020).
Sources, Production, and Biological Functions : A mini-review highlighted the sources of NA including oil crop seeds and microalgae, its separation and purification methods, and its functionality in treating demyelinating diseases, AIDS, and predicting mortality due to cardiovascular and chronic kidney diseases (Qi Li et al., 2019).
Weight Gain Limitation in Diet-Induced Obesity : Nervonic acid-enriched diets were found to reduce weight gain and adiposity in mice fed a high-fat diet. The study suggests that dietary nervonic acid improves metabolic parameters, indicating potential applications in treating obesity-related complications (L. J. Keppley et al., 2020).
Chemical Structure, Bio-synthetic Route, and Applications : A study described the chemical structure, bio-synthetic route, pharmacological effects, and applications of nervonic acid, highlighting its role in repairing and regenerating damaged nerve cells and tissues (Wang Xingyan, Wang Shu-qing, 2010).
Neuroinflammation Attenuation in Parkinson's Disease Model Mice : Nervonic acid's neuroprotective effects were investigated in a mouse Parkinson's disease model. It was found to inhibit neuroinflammation genes and improve nerve growth and synaptic plasticity pathways, providing insights into its role in neuroprotection and fatty acid metabolism regulation (Xueqi Wang et al., 2023).
Safety And Hazards
Nervonic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation4. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves / eye protection / face protection4.
Future Directions
Nervonic acid plays crucial roles in brain development and has attracted widespread research interest5. The markets encouraged the development of a refined, NA-enriched plant oil as feedstocks for the needed further studies of NA biological functions to the end commercial application5. This review emphasizes the progress made toward various NA-related topics and explores the limitations and trends, thereby providing integrated and comprehensive insight into the nature of NA production mechanisms during genetic engineering5.
properties
IUPAC Name |
(Z)-tetracos-15-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHCXVQVJPWHRF-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009308 | |
Record name | Nervonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Nervonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002368 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Nervonic Acid | |
CAS RN |
506-37-6 | |
Record name | Nervonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nervonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nervonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NERVONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91OQS788BE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nervonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002368 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.